7-Fluoro-2-propyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-propyl-4-quinolinol is a chemical compound with the molecular formula C12H12FNO and a molecular weight of 205.23 g/mol . It is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-propyl-4-quinolinol can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines . The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of quinoline synthesis can be applied. These methods often involve the use of transition metal catalysts, metal-free ionic liquid-mediated reactions, and green chemistry protocols to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Strong bases like sodium hydride (NaH) in aprotic solvents such as DMSO or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds .
Scientific Research Applications
7-Fluoro-2-propyl-4-quinolinol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-2-propyl-4-quinolinol is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other fluoroquinolones. These compounds typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar structure but different substituents.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of antibacterial activity.
Ofloxacin: Known for its effectiveness against a wide range of bacterial infections.
Uniqueness
7-Fluoro-2-propyl-4-quinolinol is unique due to its specific fluorine and propyl substitutions, which may confer distinct chemical and biological properties compared to other fluoroquinolones . These unique features make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1070879-94-5 |
---|---|
Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
7-fluoro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12FNO/c1-2-3-9-7-12(15)10-5-4-8(13)6-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |
InChI Key |
RKZVEMLFZPWBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.